tert-Butyl 3-(ethylthio)propylcarbamate
Description
tert-Butyl 3-(ethylthio)propylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to a propyl chain bearing an ethylthio (-S-CH₂CH₃) substituent. The Boc group serves as a protective moiety for amines, enhancing stability and modulating physicochemical properties. These analogs differ in functional groups (e.g., sulfonamido, ureido, amino) and exhibit diverse chemical, physical, and biological behaviors .
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
tert-butyl N-(3-ethylsulfanylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-5-14-8-6-7-11-9(12)13-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
InChI Key |
WHOXNZSWOWBCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on tert-butyl propylcarbamate derivatives with distinct substituents, highlighting differences in synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings
Substituent-Driven Reactivity: Sulfonamido and ureido derivatives demonstrate enhanced hydrogen-bonding capacity, improving target binding in enzyme inhibition compared to thioether or amino analogs .
Synthetic Flexibility: tert-Butyl propylcarbamates are versatile intermediates; for example, tert-Butyl 3-(3-nitro-indenoisoquinolinyl)propylcarbamate (mp 245–247°C) is synthesized via nitro reduction and hydrogenation .
Biological Selectivity: Sulfamoylphenoxy derivatives exhibit isoform-specific carbonic anhydrase inhibition, attributed to their polar ether-sulfonamide linkage .
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